7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-((2-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N5O6 and its molecular weight is 433.465. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Chemical Properties
The compound, related to the broader class of purine derivatives, has been analyzed for its structural properties. For instance, studies have highlighted the planar nature of the purine fused-ring skeleton and the chair conformation of associated rings like the morpholine ring. These structural analyses are crucial for understanding the compound's chemical behavior and potential for further modification (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
Pharmacological Potential
Research on derivatives closely related to the specified compound has indicated various pharmacological potentials, including analgesic activities. For instance, a study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties demonstrated significant analgesic and anti-inflammatory effects, suggesting these compounds as candidates for further pharmacological evaluation (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).
Properties
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-(2-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O6/c1-12(26)9-21-19-22-17-16(18(28)24(3)20(29)23(17)2)25(19)10-13(27)11-31-15-7-5-14(30-4)6-8-15/h5-8,12-13,26-27H,9-11H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSLAWIKYMUQJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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